
5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrimidine ring. The thiazole ring is known for its aromatic properties due to the delocalization of π-electrons, which makes it highly reactive in various chemical reactions . This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH), resulting in the formation of an ester compound during the early stages of synthesis . This ester is then subjected to further reactions to form the desired thiazole-pyrimidine compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at reactive positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .
Applications De Recherche Scientifique
5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a pyrimidine ring.
2-Methoxy-5-(4-methyl-1,3-thiazol-2-yl)-4-(3-piperidinyl)pyrimidine: Contains a methoxy group and a piperidine ring, offering different biological activities.
Uniqueness
5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct chemical reactivity and biological activities
Propriétés
Formule moléculaire |
C9H7N3O2S |
|---|---|
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
5-methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2S/c1-5-2-10-8(6-3-15-4-11-6)12-7(5)9(13)14/h2-4H,1H3,(H,13,14) |
Clé InChI |
BDUALGDUJRFWGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C(=O)O)C2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13205989.png)
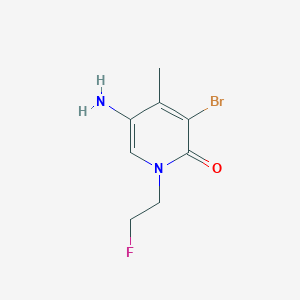
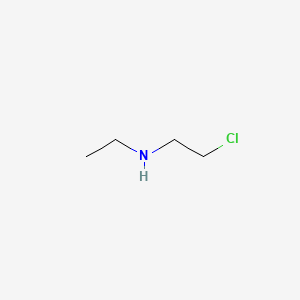
![2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid](/img/structure/B13206005.png)
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine](/img/structure/B13206006.png)
![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)


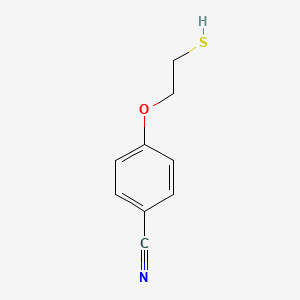
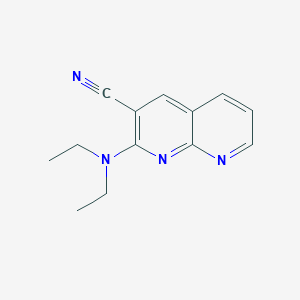
![2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13206029.png)
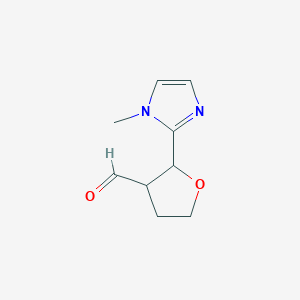

![2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13206066.png)
